Sodium carbonate decahydrate

概要

説明

Sodium carbonate decahydrate, commonly known as washing soda, is a water-insoluble Sodium source that can be easily converted to other Sodium compounds . It is a Sodium salt of Carbonic acid used as a detergent, strong base, or powerful electrolyte .

Synthesis Analysis

Sodium carbonate decahydrate can be synthesized through the electrolytic process. The sodium sulfate is heated with limestone and coal to produce black ash, which contains the desired sodium carbonate, mixed with calcium sulfide and some unreacted coal . The decahydrate of soda ash is generally formed from water solutions that crystallize in the temperature range of -2.1 to 32.0 degree Celsius .Molecular Structure Analysis

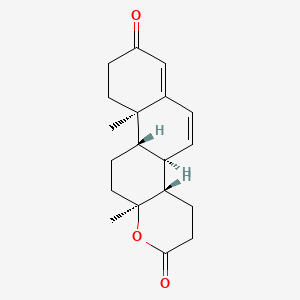

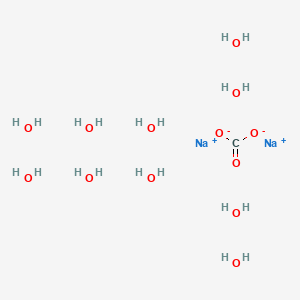

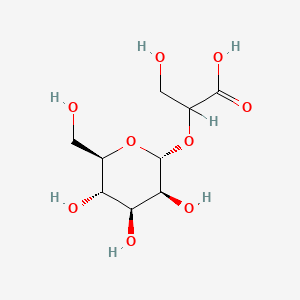

The molecular formula of sodium carbonate is Na2CO3, indicating that each molecule consists of two sodium (Na) atoms, one carbon © atom, and three oxygen (O) atoms . Each sodium cation is known to hold a charge of +1 . Sodium carbonate has a crystalline structure and is composed of sodium cations (Na+) and carbonate anions (CO3-). The carbonate ion has a trigonal planar shape, with the carbon atom at the center and the oxygen atoms bonded to it at an angle of 120 degrees .Chemical Reactions Analysis

Sodium carbonate decahydrate reacts with acids to release carbon dioxide . It can also react violently with certain substances such as F2, Li, 2,4,6-trinitrotoluene . The efflorescence of sodium carbonate decahydrate required to form its monohydrate was systematically studied under isothermal and linear nonisothermal conditions at different atmospheric water vapor pressures .Physical And Chemical Properties Analysis

Sodium carbonate decahydrate is a white solid, hygroscopic, and odorless . It has a density of 1.46 g/cm³ , a melting point of 34 °C , and is soluble in water . The molar mass of sodium carbonate decahydrate is 286.1416 g/mol .科学的研究の応用

Glass Manufacture

Sodium carbonate decahydrate is used as a raw material in the glass industry . It helps reduce the melting point of silica, which is a primary component of glass. This makes the process of glass manufacturing more energy-efficient .

Water Softening

It is used in water softening where it reacts with the calcium and magnesium ions present in hard water, preventing them from causing build-up in pipes and appliances .

Food Additive

Sodium carbonate decahydrate is also used as a food additive . It acts as an acidity regulator, anticaking agent, and stabilizer in foods .

Detergent Production

In the detergent industry, it is used as a builder or filler to give the detergent its bulk . It enhances the detergent’s cleaning efficiency .

Textile Industry

In the textile industry, it is used in the dyeing process . It acts as a mordant, helping the dye adhere to the fabric .

Pulp and Paper Products

It plays a crucial role in the production of pulp and paper products . It is used in the Kraft process for the production of pulp, and it contributes to the paper’s brightness and bulk .

Flue Gas Treatment

Sodium carbonate decahydrate is used in the removal of sulfur dioxide from flue gases in factories . It reacts with sulfur dioxide to form sodium sulfite, which can be safely disposed of .

Petroleum Refining

In the refining of petroleum, it is used to remove acidic impurities . This helps in improving the quality and usability of the petroleum products .

These are just a few of the many applications of Sodium Carbonate Decahydrate in scientific research and various industries. Each application takes advantage of the unique properties of the compound, such as its reactivity with acids and its ability to act as a strong base and powerful electrolyte .

作用機序

Target of Action

Sodium carbonate decahydrate primarily targets the acidic components in various environments, acting as a strong base . It is often used as an antacid, neutralizing gastric acid .

Mode of Action

When dissolved in water, sodium carbonate decahydrate forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid . The carbonic acid formed dissociates into bicarbonate and hydrogen ions . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by sodium carbonate decahydrate is the carbonic acid-bicarbonate buffering system . Carbon dioxide from tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . The carbonic acid then dissociates into bicarbonate and hydrogen ions .

Pharmacokinetics

The pharmacokinetics of sodium carbonate decahydrate are largely determined by its solubility in water . It is readily soluble in water, which facilitates its distribution and action . .

Result of Action

The action of sodium carbonate decahydrate results in the neutralization of acids, leading to an increase in pH . This can have various molecular and cellular effects, depending on the specific context. For instance, in the stomach, it can neutralize gastric acid, providing relief from acid indigestion .

Action Environment

The action of sodium carbonate decahydrate can be influenced by various environmental factors. For example, the efflorescence of sodium carbonate decahydrate, which is required to form its monohydrate, has been studied under different atmospheric water vapor pressures . The results indicated that the reaction is controlled by the surface reaction at the top surface of sodium carbonate decahydrate particles and subsequent advancement of the reaction interface toward the center and bottom of these particles . The apparent activation energy was determined considering the effect of water vapor pressure .

Safety and Hazards

Sodium carbonate decahydrate can pose several hazards to your health and safety. Inhalation of this chemical can lead to adverse effects such as respiratory tract irritation, coughing, shortness of breath, and pulmonary edema . If swallowed, it can burn your mouth, throat, stomach, or esophagus, and vomiting, nausea, or diarrhea could result . It is also classified as an irritant .

将来の方向性

The efflorescence of sodium carbonate decahydrate required to form its monohydrate was systematically studied under isothermal and linear nonisothermal conditions at different atmospheric water vapor pressures . This research could pave the way for further studies on the properties and applications of sodium carbonate decahydrate. A recent paper also discussed the preparation and thermal properties of sodium carbonate decahydrate as a novel phase change material for energy storage , indicating potential future directions in energy storage applications.

特性

IUPAC Name |

disodium;carbonate;decahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Na.10H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;10*1H2/q;2*+1;;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQRXRFVKUPBQN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH20Na2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052285 | |

| Record name | Sodium carbonate hydrate (2:1:10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; Effloesces in air; mp= 30 deg C; [Merck Index] Colorless hygroscopic crystals; mp = 32-34 deg C; [Alfa Aesar MSDS] | |

| Record name | Sodium carbonate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17523 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium carbonate decahydrate | |

CAS RN |

6132-02-1 | |

| Record name | Sodium carbonate decahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006132021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium carbonate hydrate (2:1:10) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM CARBONATE DECAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS505BG22I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium carbonate decahydrate?

A1: The molecular formula of sodium carbonate decahydrate is Na2CO3·10H2O. Its molecular weight is 286.14 g/mol. []

Q2: What are the key spectroscopic characteristics of sodium carbonate decahydrate?

A2: While specific spectroscopic data is limited in the provided research, techniques like X-ray diffraction are commonly used to characterize its crystal structure. [, ]

Q3: How does sodium carbonate decahydrate behave under different temperatures?

A3: Sodium carbonate decahydrate undergoes dehydration at specific temperatures. It transitions to sodium carbonate monohydrate (Na2CO3·H2O) and then to anhydrous sodium carbonate (Na2CO3) as temperature increases. [, , ]

Q4: What are the implications of sodium carbonate decahydrate's efflorescence?

A4: Efflorescence, the loss of water molecules from the crystal structure, affects the compound's stability and physical properties, particularly at varying humidity levels. This behavior is well-documented and can be described using kinetic models. []

Q5: How is sodium carbonate decahydrate utilized in the chemical industry?

A5: It serves as a raw material for producing various sodium compounds, including sodium fluoride, sodium bicarbonate, and sodium carbonate monohydrate. It's also employed in treating industrial waste streams. [, , ]

Q6: What role does sodium carbonate decahydrate play in chemical heat pumps?

A6: Its dehydration and hydration reactions involve significant heat absorption and release, making it suitable for chemical heat pump applications, particularly for cold heat generation and storage. [, ]

Q7: Are there alternative materials to sodium carbonate decahydrate in certain applications?

A8: Yes, alternative PCMs like disodium hydrogen phosphate dodecahydrate and magnesium sulfate heptahydrate exist. Choosing the optimal material depends on specific application requirements like the desired temperature range and energy storage capacity. [, , ]

Q8: What is the environmental impact of sodium carbonate decahydrate?

A9: While generally considered safe, its use in large-scale industrial processes requires careful waste management. Strategies like recycling and minimizing discharge into water bodies are crucial. []

Q9: Can sodium carbonate decahydrate contribute to environmental contamination?

A11: Historical industrial processes involving sodium carbonate decahydrate, particularly those using chlorine, have been linked to PCDD/PCDF (dioxins and furans) contamination. This highlights the importance of understanding potential byproducts and implementing appropriate safety and remediation measures. []

Q10: How is sodium carbonate decahydrate typically quantified?

A12: Common methods include titration and gravimetric analysis. []

Q11: How is the quality of sodium carbonate decahydrate ensured?

A13: Quality control measures involve monitoring its purity, particle size distribution, and other relevant parameters during production. [, ]

Q12: What are the ongoing research areas for sodium carbonate decahydrate?

A14: Current research focuses on enhancing its performance in PCMs by addressing supercooling and improving thermal conductivity. Additionally, its use in novel chemical heat pump systems and eco-friendly waste treatment processes is being explored. [, , ]

Q13: What are the potential future applications of sodium carbonate decahydrate?

A15: With increasing interest in renewable energy and sustainable technologies, its use in advanced thermal energy storage systems, particularly for solar energy applications, holds promise. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![6-methoxy-3-[(3-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B1198330.png)